molecular formula C19H22N2O2 B368104 {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 871562-05-9

{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368104
CAS No.: 871562-05-9
M. Wt: 310.4g/mol
InChI Key: XHQRSTMNBCSWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound with the molecular formula C19H22N2O2 This compound features a benzimidazole core, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. This is followed by the introduction of the 2,5-dimethylphenoxy group through nucleophilic substitution reactions. The final step involves the addition of the methanol moiety under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methanol moiety.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the 2,5-dimethylphenoxy group or the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated benzimidazole compounds.

Scientific Research Applications

Chemistry: In chemistry, {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: The compound has potential applications in biological research due to its benzimidazole core, which is known for its antimicrobial and antiparasitic properties. It can be used to study the effects of benzimidazole derivatives on different biological systems.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry: Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its diverse pharmacological activities.

    2,5-Dimethylphenoxy derivatives: Compounds with similar phenoxy groups, which may exhibit comparable chemical properties.

    Methanol derivatives: Compounds with methanol moieties, which can influence their reactivity and solubility.

Uniqueness: {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is unique due to the combination of its benzimidazole core, 2,5-dimethylphenoxy group, and methanol moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-8-9-15(2)18(12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQRSTMNBCSWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.